N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Structure-Activity Relationship Regioisomer differentiation Medicinal chemistry

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide (CAS 941975-56-0) is a synthetic small molecule belonging to the class of cyclic sulfonamide (isothiazolidine-1,1-dioxide / γ-sultam) containing benzamide derivatives. The compound features a 4-chloro-substituted phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl moiety at the 3-position, coupled via an amide bond to a 3-methylbenzamide group (m-toluamide).

Molecular Formula C17H17ClN2O3S
Molecular Weight 364.84
CAS No. 941975-56-0
Cat. No. B2399167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide
CAS941975-56-0
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.84
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
InChIInChI=1S/C17H17ClN2O3S/c1-12-4-2-5-13(10-12)17(21)19-14-6-7-15(18)16(11-14)20-8-3-9-24(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
InChIKeyQYTTYCSXYLWYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide (CAS 941975-56-0): Compound Class and Procurement-Relevant Characteristics


N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide (CAS 941975-56-0) is a synthetic small molecule belonging to the class of cyclic sulfonamide (isothiazolidine-1,1-dioxide / γ-sultam) containing benzamide derivatives [1]. The compound features a 4-chloro-substituted phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl moiety at the 3-position, coupled via an amide bond to a 3-methylbenzamide group (m-toluamide). Its molecular formula is C₁₇H₁₇ClN₂O₃S with a molecular weight of 364.84 g/mol . The isothiazolidine-1,1-dioxide heterocycle is a recognized pharmacophore in medicinal chemistry, having been incorporated into inhibitors of cyclin-dependent kinases (CDK1/CDK2), the hedgehog signaling pathway, and protein tyrosine phosphatases [2]. It is critical for procurement professionals to note that this compound is frequently mislabeled as 'COTI-2' on certain vendor websites; however, authentic COTI-2 (CAS 1039455-84-9, C₁₉H₂₂N₆S) is a structurally distinct thiosemicarbazone with different molecular composition, mechanism, and regulatory status .

Why Generic Substitution Fails for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide: Substitution Pattern and Amide Pharmacophore Specificity


Within the isothiazolidine-1,1-dioxide benzamide class, the precise substitution pattern on both the phenyl core and the benzamide terminus dictates biological target engagement and physicochemical properties [1]. The 4-chloro substituent on the central phenyl ring modulates electron density and steric profile at the isothiazolidine attachment point, while the 3-methyl substitution on the terminal benzamide (meta-toluamide) distinguishes this compound from its 4-methylbenzamide and unsubstituted benzamide analogs, which may exhibit divergent hydrogen-bonding geometry and steric accommodation within target binding pockets . Generic or near-neighbor substitution (e.g., using the 4-methylbenzamide or unsubstituted benzamide variant) cannot be assumed to preserve target affinity or cellular activity without explicit structure-activity relationship (SAR) verification, as minor positional shifts in the benzamide methyl group are known to alter kinase inhibition profiles in related chemotypes [2].

Quantitative Differentiation Evidence for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide: Comparator-Based Analysis


Structural Differentiation from Regioisomer N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide: Substitution Position Defines Target Accessibility

The target compound bears the 1,1-dioxidoisothiazolidin-2-yl moiety at the 3-position of a 4-chloro-substituted phenyl ring, whereas the regioisomer N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide places the cyclic sulfonamide at the 3-position of an unsubstituted phenyl ring. The presence of the chloro substituent ortho to the isothiazolidine attachment point alters both the electronic environment and the conformational preferences of the pendant cyclic sulfonamide, which may impact target binding kinetics . This regioisomer also lacks the chlorine atom entirely, changing molecular weight from 364.84 to 330.40 g/mol and eliminating a halogen-bond donor capability.

Structure-Activity Relationship Regioisomer differentiation Medicinal chemistry

Differentiation from N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide: Positional Methyl Isomerism in the Benzamide Moiety

The target compound incorporates a 3-methylbenzamide (m-toluamide) terminus, while the closely related N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide contains a 4-methylbenzamide (p-toluamide) group. Although the molecular formula and molecular weight (364.84 g/mol) are identical, the shift of the methyl group from the meta to para position on the terminal benzamide ring alters the vector of the methyl substituent relative to the amide bond and the hydrogen-bonding geometry of the amide NH and carbonyl groups . In benzamide-based kinase and GPCR inhibitors, such positional methylation changes have been documented to produce >10-fold differences in target affinity due to altered steric complementarity with hydrophobic sub-pockets [1]. No direct head-to-head comparison data for these two specific compounds are publicly available; this inference is class-level [1].

Isomer-specific activity Benzamide SAR Target selectivity

Isothiazolidine-1,1-Dioxide Scaffold: Class-Level Evidence for CDK1/CDK2 Inhibitory Activity with Anti-Proliferative Effects in Cancer Cell Lines

Isothiazolidine-1,1-dioxide analogues have been demonstrated to exhibit potent CDK1 and CDK2 inhibitory activities and to inhibit proliferation of EJ (bladder), HCT116 (colorectal), SW620 (colorectal), and MDAMB468 (breast) cancer cell lines [1]. The 1,1-dioxidoisothiazolidine moiety serves as a key pharmacophoric element that engages the kinase hinge region through sulfone oxygen hydrogen-bond acceptor interactions [1]. While these data derive from 3-hydroxychromone and 3,5-diaminoindazole scaffolds bearing the isothiazolidine-1,1-dioxide group rather than the benzamide scaffold represented by the target compound, they establish the class-level precedent for this cyclic sulfonamide as a kinase-inhibitory fragment [2]. The target compound's unique combination of the isothiazolidine-1,1-dioxide with a 4-chloro-3-substituted phenyl benzamide may confer a distinct kinase selectivity profile not achievable with earlier scaffolds.

CDK inhibition Cancer cell proliferation Isothiazolidine-1,1-dioxide pharmacophore

Differentiation from Authentic COTI-2: Critical Procurement Distinction Between Isothiazolidine-1,1-Dioxide Benzamide and Thiosemicarbazone Chemotypes

Multiple vendor websites incorrectly list N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide (CAS 941975-56-0) as 'also known as COTI-2' . However, authentic COTI-2 is a structurally unrelated thiosemicarbazone with CAS 1039455-84-9, molecular formula C₁₉H₂₂N₆S, and molecular weight 366.48 g/mol . COTI-2 functions as a mutant p53 reactivator and PI3K/AKT/mTOR pathway inhibitor and has entered Phase I clinical trials (NCT02433626) for advanced gynecologic malignancies [1]. COTI-2 demonstrates IC₅₀ values of 9.6–370.0 nM in HNSCC cell lines, with p53-mutant cells generally exhibiting lower IC₅₀ values than wild-type [2]. The target compound (CAS 941975-56-0) has no established clinical development program, no published mutant p53 activity data, and belongs to an entirely different chemical class.

Chemical identity verification COTI-2 misidentification Procurement quality control

Hedgehog Pathway Inhibitor Class Membership: Patent-Documented Scaffold with Therapeutic Relevance in Hyperproliferative Disorders

The isothiazolidine-1,1-dioxide (cyclic sulfonamide) scaffold present in the target compound is a core structural element in a family of hedgehog signaling pathway inhibitors protected under US Patent US9499539B2 [1]. This patent family encompasses numerous benzamide derivatives bearing the isothiazolidine-1,1-dioxide moiety, with demonstrated utility for treating hyperproliferative diseases and angiogenesis-mediated conditions [1]. The specific 4-chloro-3-substituted phenyl benzamide arrangement in the target compound mirrors the substitution pattern found in multiple exemplified patent compounds. Hedgehog pathway inhibitors are clinically validated in basal cell carcinoma (vismodegib, sonidegib) and medulloblastoma, and novel chemotypes addressing resistance to current SMO antagonists represent an active area of pharmaceutical development [2].

Hedgehog signaling inhibition Cyclic sulfonamide Anti-cancer scaffold

Multi-Target Potential of the Isothiazolidine-1,1-Dioxide Pharmacophore: P2X7, Factor Xa, and Carbonic Anhydrase Inhibition Precedents

Beyond CDK and hedgehog pathway inhibition, the isothiazolidine-1,1-dioxide scaffold has been validated across multiple target classes: as P2X7 receptor modulators for inflammatory and neuropathic pain (EP 2231626 A1) [1], as coagulation factor Xa inhibitors for thromboembolic disease [2], and as COX-2/5-lipoxygenase dual inhibitors with cytokine-suppressive activity (S-2474 and related γ-sultams) [3]. This broad target-class engagement profile is a hallmark of the cyclic sulfonamide pharmacophore and suggests that the target compound, with its specific 4-chloro-3-methylbenzamide substitution, may exhibit a unique selectivity fingerprint across these target families relative to previously characterized isothiazolidine-1,1-dioxide derivatives.

Polypharmacology Isothiazolidine-1,1-dioxide Target family breadth

Recommended Research and Industrial Application Scenarios for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide (CAS 941975-56-0)


Kinase Inhibitor Medicinal Chemistry: CDK1/CDK2-Focused Lead Optimization Using the Isothiazolidine-1,1-Dioxide Benzamide Scaffold

The compound serves as a benzamide-based entry point into isothiazolidine-1,1-dioxide kinase inhibitor SAR exploration, complementing existing chromone (PDB 2DUV) and indazole (PDB 2R64) scaffolds with confirmed CDK1/CDK2 inhibitory activity . Its 3-methylbenzamide terminus provides a distinct vector for exploring kinase hinge-region interactions relative to the 4-methylbenzamide congener. Researchers can use this compound as a starting point for systematic SAR studies, varying the benzamide substitution (3-methyl, 4-methyl, H, halogen) while maintaining the isothiazolidine-1,1-dioxide pharmacophore constant, to map kinase selectivity determinants .

Hedgehog Signaling Pathway Probe Development: Scaffold-Hopping from Clinically Approved SMO Antagonists

As a structural member of the cyclic sulfonamide hedgehog inhibitor class protected under US9499539B2, this compound is suitable for use as a chemical probe in hedgehog pathway assays (Gli-luciferase reporter, Smo-binding competition) . It may offer a differentiated resistance profile compared to vismodegib and sonidegib, which are susceptible to SMO-D473H and other point mutations. The 4-chloro substitution pattern mirrors key pharmacophoric elements in the patent series, positioning this compound as a candidate for head-to-head comparison with established SMO antagonists in proliferation assays of hedgehog-dependent cancer cell lines .

Chemical Biology Tool for Polypharmacology Profiling Across Isothiazolidine-1,1-Dioxide Target Families

Given the demonstrated engagement of the isothiazolidine-1,1-dioxide scaffold with CDK1/2, P2X7, Factor Xa, COX-2/5-LO, and carbonic anhydrase isoforms , this compound can be deployed in broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) and GPCR/P2X receptor screens to establish its selectivity fingerprint. This polypharmacology profiling will clarify whether the benzamide substitution directs target engagement toward specific enzyme families, and the resulting data will inform the compound's utility as a selective tool versus a multi-target probe .

Analytical Reference Standard for Isothiazolidine-1,1-Dioxide Benzamide Identity Verification in Procurement Workflows

Due to documented vendor mislabeling of this compound as 'COTI-2' , it serves a critical role as an analytical reference standard for quality control (QC) laboratories. By establishing certified ¹H NMR, ¹³C NMR, HPLC retention time, and high-resolution mass spectrometry (HRMS) profiles for this compound, procurement and QC teams can distinguish it from authentic COTI-2 (CAS 1039455-84-9) and from its 4-methylbenzamide positional isomer using orthogonal analytical methods. The InChI Key (QYTTYCSXYLWYSW-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O) are minimum data requirements for incoming material identity verification .

Quote Request

Request a Quote for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.